molecular formula C16H20FN3 B034608 1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine CAS No. 106243-67-8

1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine

Cat. No. B034608
M. Wt: 273.35 g/mol
InChI Key: OECNSKPDZCPEQC-UHFFFAOYSA-N
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Description

“1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine” is a complex organic compound that contains an imidazole ring and a piperidine ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and piperidine rings would likely contribute significantly to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and piperidine rings, as well as the fluorophenyl group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and decrease its reactivity compared to a similar compound without the fluorine . The nitrogen atoms in the imidazole and piperidine rings could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in a specific application .

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3/c17-15-3-1-13(2-4-15)5-8-20-9-6-14(7-10-20)16-11-18-12-19-16/h1-4,11-12,14H,5-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECNSKPDZCPEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CN=CN2)CCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547853
Record name 1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine

CAS RN

106243-67-8
Record name 1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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